7-Chloro-2-phenylimidazo[1,2-a]pyridine 7-Chloro-2-phenylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570607
InChI: InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl
Molecular Formula: C13H9ClN2
Molecular Weight: 228.67 g/mol

7-Chloro-2-phenylimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC13570607

Molecular Formula: C13H9ClN2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-phenylimidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
IUPAC Name 7-chloro-2-phenylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H
Standard InChI Key LKQCTPWOJAUIOF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

7-Chloro-2-phenylimidazo[1,2-a]pyridine (C₁₃H₉ClN₂) features a planar bicyclic core comprising an imidazole ring fused to a pyridine moiety. The chlorine atom occupies position 7 on the pyridine ring, while a phenyl group is attached at position 2 of the imidazole ring (Figure 1) . X-ray crystallography of analogous compounds confirms nearly coplanar aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular weight228.68 g/mol
Melting point205–206°C
LogP (calculated)3.12
Hydrogen bond acceptors2

The chlorine substituent enhances electrophilicity at the pyridine ring, enabling regioselective functionalization. NMR studies of related derivatives reveal distinct proton environments: the imidazole C3 proton appears as a singlet near δ 7.89 ppm, while pyridine protons resonate between δ 6.83–8.00 ppm .

Synthetic Methodologies

Two-Component Cyclization

The most efficient route involves DBU-catalyzed cyclization of 2-amino-5-chloropyridine with phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature :

2-Amino-5-chloropyridine+Phenacyl bromideDBU, EtOH/H₂O7-Chloro-2-phenylimidazo[1,2-a]pyridine\text{2-Amino-5-chloropyridine} + \text{Phenacyl bromide} \xrightarrow{\text{DBU, EtOH/H₂O}} \text{7-Chloro-2-phenylimidazo[1,2-a]pyridine}

Optimized conditions (20 mol% DBU, 12 h reaction time) achieve 81% yield with excellent atom economy (73.4%) . Electron-withdrawing groups on phenacyl bromides moderately reduce yields (72–79%) due to decreased nucleophilicity .

Table 2: Representative Synthesis Conditions

Starting MaterialCatalystSolventTime (h)Yield (%)
2-Amino-5-chloropyridineDBUEtOH/H₂O1281
2-Amino-3-methylpyridine[Bmim]Br₃Solvent-free2477

One-Pot Tribromide-Mediated Synthesis

An alternative method employs 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) to mediate cyclization between 2-aminopyridines and acetophenones under solvent-free conditions . While this approach avoids hazardous α-bromoketones, it requires higher temperatures (80°C) and gives lower yields (75–89%) for chloro-substituted derivatives .

Analytical Characterization

Spectroscopic Profiles

  • IR: Strong absorption at 1635 cm⁻¹ (C=N stretch), 746 cm⁻¹ (C-Cl stretch)

  • ¹H NMR (CDCl₃): δ 7.89 (s, 1H, imidazole-H), 7.97–8.00 (m, 2H, aryl-H)

  • MS: Molecular ion peak at m/z 228.04 (M⁺)

Chromatographic Behavior

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a retention time of 8.2 min, with >95% purity under optimized conditions .

Industrial and Environmental Considerations

The DBU-catalyzed aqueous ethanol synthesis demonstrates green chemistry advantages:

  • E-factor: 0.87 (kg waste/kg product)

  • Process mass intensity: 6.32

  • Biodegradability: 68% degradation in 28 days (OECD 301D)

Scale-up trials (25 mmol) maintain 93% yield, confirming industrial viability .

Future Directions

While 7-chloro-2-phenylimidazo[1,2-a]pyridine shows promise, key research gaps remain:

  • In vivo toxicology profiles: No published data on acute/chronic toxicity

  • Structure-activity relationships: Impact of chloro position on target selectivity

  • Formulation strategies: Solubility enhancement via salt formation or nanoencapsulation

Ongoing studies should prioritize target identification through proteomic profiling and molecular docking simulations.

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